molecular formula C16H22FN3S B14200786 N-[3-Fluoro-4-(octahydroquinolin-1(2H)-yl)phenyl]thiourea CAS No. 832099-25-9

N-[3-Fluoro-4-(octahydroquinolin-1(2H)-yl)phenyl]thiourea

Cat. No.: B14200786
CAS No.: 832099-25-9
M. Wt: 307.4 g/mol
InChI Key: WNZKIHPLBCGPHJ-UHFFFAOYSA-N
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Description

N-[3-Fluoro-4-(octahydroquinolin-1(2H)-yl)phenyl]thiourea: is an organic compound that features a thiourea group attached to a phenyl ring, which is further substituted with a fluoro group and an octahydroquinolinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-Fluoro-4-(octahydroquinolin-1(2H)-yl)phenyl]thiourea typically involves the following steps:

    Formation of the Octahydroquinoline Moiety: This can be achieved through the hydrogenation of quinoline under high pressure and temperature in the presence of a suitable catalyst.

    Introduction of the Fluoro Group: Fluorination of the phenyl ring can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Coupling Reaction: The final step involves the coupling of the fluoro-substituted phenyl ring with the octahydroquinoline moiety using thiourea in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiourea group, forming sulfoxides or sulfones.

    Reduction: Reduction of the fluoro group or the thiourea moiety can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of various catalytic processes.

Biology:

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.

Medicine:

    Antimicrobial Activity: The compound could exhibit antimicrobial properties, making it useful in the development of new antibiotics.

Industry:

    Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[3-Fluoro-4-(octahydroquinolin-1(2H)-yl)phenyl]thiourea involves its interaction with molecular targets such as enzymes or receptors. The fluoro group enhances its binding affinity, while the thiourea moiety can form hydrogen bonds with the target, leading to inhibition or activation of the target’s function.

Comparison with Similar Compounds

  • N-[3-Fluoro-4-(piperidin-1-yl)phenyl]thiourea
  • N-[3-Fluoro-4-(morpholin-1-yl)phenyl]thiourea

Comparison:

  • Binding Affinity: The octahydroquinoline moiety in N-[3-Fluoro-4-(octahydroquinolin-1(2H)-yl)phenyl]thiourea may provide better binding affinity compared to piperidine or morpholine derivatives.
  • Stability: The compound’s stability under various conditions can be higher due to the presence of the octahydroquinoline ring, which offers steric protection.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

832099-25-9

Molecular Formula

C16H22FN3S

Molecular Weight

307.4 g/mol

IUPAC Name

[4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-3-fluorophenyl]thiourea

InChI

InChI=1S/C16H22FN3S/c17-13-10-12(19-16(18)21)7-8-15(13)20-9-3-5-11-4-1-2-6-14(11)20/h7-8,10-11,14H,1-6,9H2,(H3,18,19,21)

InChI Key

WNZKIHPLBCGPHJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)CCCN2C3=C(C=C(C=C3)NC(=S)N)F

Origin of Product

United States

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